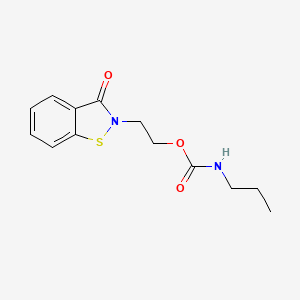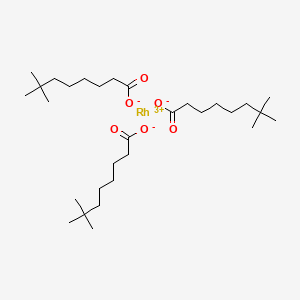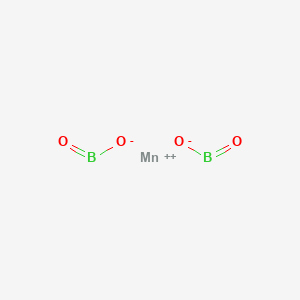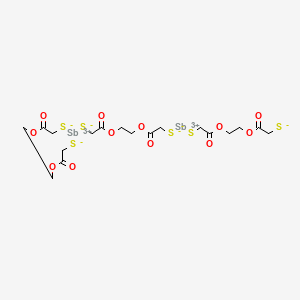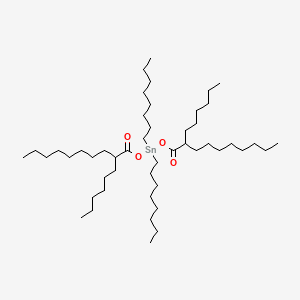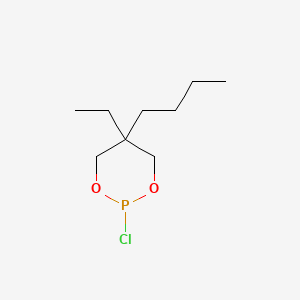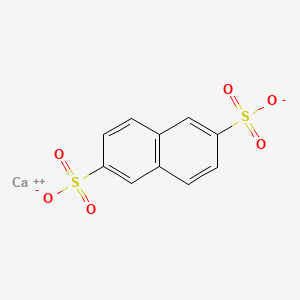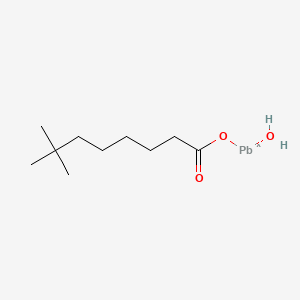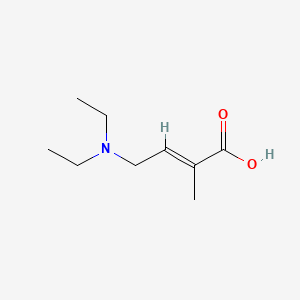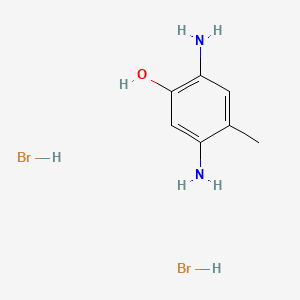
2,5-Diamino-4-methylphenol dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-4-methylphenol dihydrobromide is a chemical compound with the molecular formula C7H12Br2N2O. It is a derivative of phenol and is characterized by the presence of two amino groups and one methyl group attached to the phenol ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4-methylphenol dihydrobromide typically involves the bromination of 2,5-diamino-4-methylphenol. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the solvent. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the selective bromination of the phenol compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrobromic acid and advanced reaction vessels to control the reaction parameters. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4-methylphenol dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2,5-Diamino-4-methylphenol dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Diamino-4-methylphenol dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The phenol group can also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminotoluene: Similar structure but lacks the phenol group.
4-Methylcatechol: Contains a methyl group and two hydroxyl groups but lacks amino groups.
2,5-Diamino-4-chlorophenol: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2,5-Diamino-4-methylphenol dihydrobromide is unique due to the presence of both amino and phenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
84282-47-3 |
|---|---|
Molecular Formula |
C7H12Br2N2O |
Molecular Weight |
299.99 g/mol |
IUPAC Name |
2,5-diamino-4-methylphenol;dihydrobromide |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3,10H,8-9H2,1H3;2*1H |
InChI Key |
NSPDFRHYMFMWON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)O)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


